2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine
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Description
This compound is a quinazolinimine derivative. Quinazolinimines are a type of organic compound that contain a quinazoline core, which is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (contains alternating double bonds) and the other of which is imine (contains a nitrogen atom). The compound also contains various functional groups attached to this core, including a sulfanyl group, a chlorobenzyl group, and a dimethoxyoctyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely influence the overall shape of the molecule and its chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted from the structure include polarity, solubility, and reactivity .Scientific Research Applications
Antimalarial and Antibacterial Applications
Quinazoline derivatives, such as 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine, have been investigated for their potential antimalarial and antibacterial effects. Research shows that quinazoline compounds, through their structural modifications, exhibit a range of biological activities, including suppression against drug-sensitive strains of Plasmodium berghei in mice, although not all derivatives are equally potent. Such studies underscore the significance of quinazoline derivatives in developing antimalarial drugs (Elslager et al., 1978).
Synthesis and Structural Modification
The synthesis of substituted quinazolines through condensation reactions involving nitrobenzyl alcohols and arylacetic acids, using urea as a nitrogen source, highlights the chemical versatility and potential for creating complex structures under mild conditions. Such methodologies provide a foundation for further exploration of quinazoline derivatives in scientific research, showcasing the compound's adaptability in synthesizing heterocyclic compounds (Nguyen et al., 2020).
Advanced Organic Synthesis Techniques
Research into the synthesis of functionalized quinazolinones through electrophilic cyclization demonstrates the intricate chemical processes that can be employed to create derivatives of this compound. These studies are vital for understanding how various chemical reactions can be harnessed to develop new compounds with potential scientific and therapeutic applications (Kut et al., 2020).
Potential for New Drug Development
The exploration of sulfur-containing quinoline derivatives indicates a broad interest in their biological activities, including antitumor, analgesic, and antimicrobial properties. These compounds' unique structures and functions highlight the potential for developing new drugs that leverage these properties for therapeutic purposes (Aleksanyan & Hambardzumyan, 2014).
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6,7-dimethoxy-3-octylquinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClFN3O2S/c1-4-5-6-7-8-9-13-30-24(28)17-14-22(31-2)23(32-3)15-21(17)29-25(30)33-16-18-19(26)11-10-12-20(18)27/h10-12,14-15,28H,4-9,13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVIKAUJQVTMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=C(C=CC=C3Cl)F)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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